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Introduction
SW-100 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb

HDAC enzyme.[1][2][3][4] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm

and its main substrates are non-histone proteins, most notably α-tubulin. By inhibiting the

deacetylase activity of HDAC6, SW-100 leads to an increase in the acetylation of α-tubulin,

which plays a crucial role in microtubule stability and axonal transport. This mechanism of

action makes SW-100 a promising therapeutic candidate for various neurological disorders.

Preclinical studies have demonstrated its potential in models of neurodevelopmental disorders

and peripheral neuropathies. These application notes provide a summary of the available data

on SW-100 dosage in animal studies and detailed protocols for its use.

Data Presentation
In Vivo Efficacy of SW-100 in Mouse Models
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Note: The exact dosages for the Charcot-Marie-Tooth disease and spinal cord injury models

were not available in the abstracts of the cited papers. Researchers should consult the full-text

articles for detailed experimental parameters.
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Mechanism of Action: HDAC6 Inhibition and α-
Tubulin Acetylation
SW-100 selectively inhibits the catalytic domain of HDAC6, preventing the deacetylation of its

primary substrate, α-tubulin. The subsequent hyperacetylation of α-tubulin leads to more stable

microtubules. This enhanced stability is critical for efficient axonal transport, a process often

impaired in neurodegenerative diseases. Improved axonal transport facilitates the movement of

essential cellular components, such as mitochondria and vesicles containing neurotransmitters

and growth factors, along the axon, thereby promoting neuronal health and function.

Signaling Pathway of SW-100 Action

SW-100 HDAC6Inhibits α-Tubulin (deacetylated)Deacetylates α-Tubulin (acetylated) Microtubule StabilizationAcetylation Improved Axonal Transport Enhanced Neuronal Health and Function

Click to download full resolution via product page

Caption: Mechanism of action of SW-100.

Experimental Protocols
Protocol 1: Administration of SW-100 in a Mouse Model
of Fragile X Syndrome
This protocol is based on the study by Kozikowski et al. (2019).[1][7][8][9]

1. Animal Model:

Fmr1-/- mice on a C57BL/6 background.

Age-matched wild-type C57BL/6 mice as controls.

House animals under standard laboratory conditions with ad libitum access to food and

water.

2. Reagent Preparation:
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SW-100 Stock Solution: Prepare a stock solution of SW-100 in a suitable solvent such as

dimethyl sulfoxide (DMSO). The final concentration should be such that the injection volume

is appropriate for the animal's weight (typically 5-10 µL/g body weight).

Vehicle Control: Use the same solvent as used for the SW-100 stock solution.

Working Solution: On the day of injection, dilute the SW-100 stock solution and the vehicle in

sterile saline or phosphate-buffered saline (PBS) to the final desired concentration for

injection. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically

<5%) to avoid toxicity.

3. Dosing and Administration:

Dosage: 20 mg/kg body weight.

Route of Administration: Intraperitoneal (i.p.) injection.

Frequency: Twice daily.

Duration: For two consecutive days.

Procedure:

Weigh each mouse accurately before each injection.

Calculate the required volume of the SW-100 working solution or vehicle based on the

mouse's weight.

Administer the injection into the lower quadrant of the abdomen, being careful to avoid the

internal organs.

4. Experimental Workflow:
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Caption: Experimental workflow for SW-100 in a Fragile X Syndrome mouse model.

5. Outcome Measures:
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Behavioral Tests: Conduct a battery of behavioral tests to assess memory and learning, such

as the novel object recognition test and the Morris water maze.

Biochemical Analysis: Following the final behavioral test, euthanize the animals and collect

brain tissue. Analyze the levels of acetylated α-tubulin and total α-tubulin in brain lysates by

Western blotting to confirm the target engagement of SW-100.

Preclinical Pharmacokinetics and Toxicology
Disclaimer: To date, specific preclinical pharmacokinetic and toxicology data for SW-100 have

not been extensively published. The following information is based on general knowledge of

selective HDAC6 inhibitors and should be considered as a general guideline. It is imperative for

researchers to conduct their own specific pharmacokinetic and toxicology studies for SW-100.

Pharmacokinetics
Selective HDAC6 inhibitors are generally designed to have good oral bioavailability and brain

penetrance.

General Pharmacokinetic Parameters for Selective HDAC6 Inhibitors (for reference only):

Parameter Description Typical Range (mouse)

Tmax
Time to reach maximum

plasma concentration
0.5 - 2 hours

Cmax
Maximum plasma

concentration
Varies with dose

t1/2 Elimination half-life 2 - 8 hours

Bioavailability (F%)

Fraction of administered dose

that reaches systemic

circulation

20 - 80%

Brain/Plasma Ratio
Indicator of blood-brain barrier

penetration

> 0.5 for CNS-targeted

inhibitors

Toxicology
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Selective HDAC6 inhibitors are generally better tolerated than pan-HDAC inhibitors, which

often cause dose-limiting toxicities such as thrombocytopenia, fatigue, and gastrointestinal

issues.

Potential Toxicological Profile (General for Selective HDAC6 Inhibitors):

Acute Toxicity (LD50): Expected to be relatively high, indicating a good acute safety margin.

Common Adverse Effects: At higher doses, potential for mild gastrointestinal upset or

transient neurological signs may be observed.

Off-target Effects: Due to the high selectivity of SW-100 for HDAC6, off-target effects on

other HDAC isoforms are expected to be minimal.

Recommendations for Preclinical Safety Evaluation:

Dose Range Finding Study: Conduct a dose escalation study in the selected animal model to

determine the maximum tolerated dose (MTD).

Acute and Sub-chronic Toxicity Studies: Perform single-dose and repeated-dose toxicity

studies to evaluate potential target organ toxicity and to establish a no-observed-adverse-

effect level (NOAEL).

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the pharmacokinetic

profile of SW-100 with its pharmacodynamic effect (i.e., α-tubulin acetylation) to establish a

therapeutic window.

Conclusion
SW-100 is a valuable research tool for investigating the therapeutic potential of selective

HDAC6 inhibition in various disease models, particularly those involving neuronal dysfunction.

The provided protocols and data serve as a starting point for researchers. However, it is crucial

to optimize the dosage, administration route, and treatment duration for each specific animal

model and experimental design. Furthermore, comprehensive pharmacokinetic and toxicology

studies are essential to fully characterize the safety and efficacy profile of SW-100 before

considering any clinical translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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